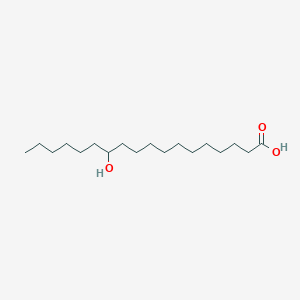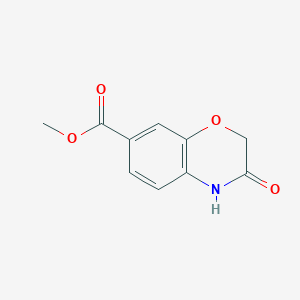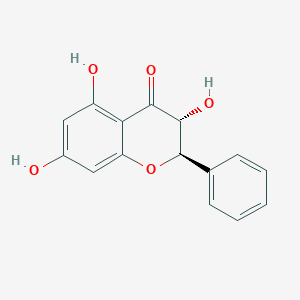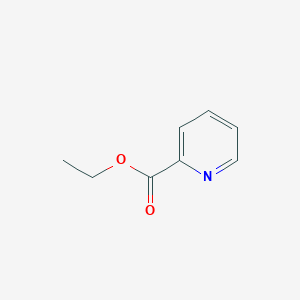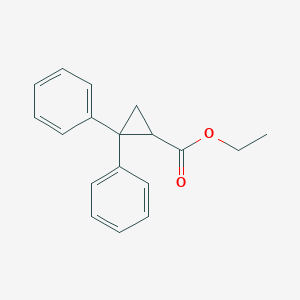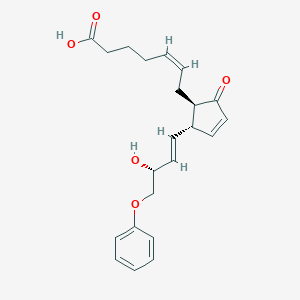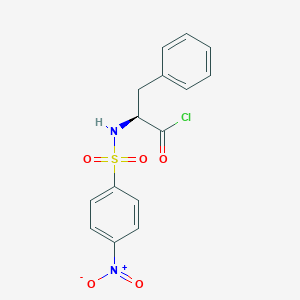
Chlorure de N-(4-nitrophénylsulfonyl)-L-phénylalanine
Vue d'ensemble
Description
N-(4-Nitrophenylsulfonyl)-L-phenylalanyl Chloride is a sulfonamide compound characterized by the presence of a nitrophenyl group attached to a sulfonyl chloride moiety
Applications De Recherche Scientifique
N-(4-Nitrophenylsulfonyl)-L-phenylalanyl Chloride has a wide range of applications in scientific research:
Medicinal Chemistry: Used as a building block for the synthesis of various pharmaceutical compounds, particularly sulfonamide-based drugs.
Material Science: Employed in the synthesis of functional materials with specific electronic and optical properties.
Synthetic Organic Chemistry:
Biological Studies: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Mécanisme D'action
Target of Action
It’s known that sulfonyl chloride compounds are often used in organic synthesis, suggesting that they may interact with a variety of biological targets .
Mode of Action
Sulfonyl chlorides are typically reactive and can undergo various chemical reactions, such as substitution and addition reactions, which could potentially lead to changes in their targets .
Biochemical Pathways
Given the reactivity of sulfonyl chlorides, it’s plausible that this compound could influence multiple pathways depending on its specific targets .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-Nitrophenylsulfonyl)-L-phenylalanyl Chloride typically involves the reaction of 4-nitrobenzenesulfonyl chloride with L-phenylalanine. The reaction is carried out in the presence of a base such as triethylamine in an anhydrous solvent like acetonitrile at room temperature . The reaction proceeds through the formation of an intermediate sulfonamide, which is then converted to the desired sulfonyl chloride compound.
Industrial Production Methods
Industrial production of N-(4-Nitrophenylsulfonyl)-L-phenylalanyl Chloride follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction conditions to ensure high yield and purity. The use of microwave irradiation has also been explored to enhance reaction rates and improve efficiency .
Analyse Des Réactions Chimiques
Types of Reactions
N-(4-Nitrophenylsulfonyl)-L-phenylalanyl Chloride undergoes various types of chemical reactions, including:
Substitution Reactions: The sulfonyl chloride group can be substituted by nucleophiles such as amines, leading to the formation of sulfonamides.
Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Oxidation Reactions: The compound can undergo oxidation reactions, particularly at the phenyl ring, using oxidizing agents like potassium permanganate.
Common Reagents and Conditions
Substitution: Triethylamine, anhydrous acetonitrile, room temperature.
Reduction: Hydrogen gas, palladium catalyst, room temperature.
Oxidation: Potassium permanganate, aqueous medium.
Major Products Formed
Sulfonamides: Formed through substitution reactions with amines.
Amino Derivatives: Formed through reduction of the nitro group.
Oxidized Phenyl Derivatives: Formed through oxidation reactions.
Comparaison Avec Des Composés Similaires
Similar Compounds
4-Nitrobenzenesulfonyl Chloride: A precursor in the synthesis of N-(4-Nitrophenylsulfonyl)-L-phenylalanyl Chloride.
N-(4-Nitrophenylsulfonyl)-L-tryptophan: Another sulfonamide compound with similar reactivity but different biological applications.
Uniqueness
N-(4-Nitrophenylsulfonyl)-L-phenylalanyl Chloride is unique due to its specific combination of a nitrophenyl group and a sulfonyl chloride moiety, which imparts distinct reactivity and potential for diverse applications in various fields of research .
Propriétés
IUPAC Name |
2-[(4-nitrophenyl)sulfonylamino]-3-phenylpropanoyl chloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13ClN2O5S/c16-15(19)14(10-11-4-2-1-3-5-11)17-24(22,23)13-8-6-12(7-9-13)18(20)21/h1-9,14,17H,10H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RYQIQECSYJRDBT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CC(C(=O)Cl)NS(=O)(=O)C2=CC=C(C=C2)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13ClN2O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![2-(2,4-Dichlorobenzyl)-1H-benzo[d]imidazole](/img/structure/B127031.png)

